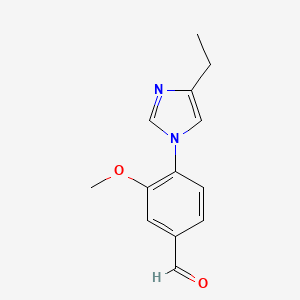
Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy- is a synthetic organic compound that belongs to the class of benzaldehydes. These compounds are characterized by the presence of a benzene ring with an aldehyde group attached. The specific structure of this compound includes additional functional groups such as an ethyl-imidazole and a methoxy group, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy- typically involves multi-step organic reactions. One possible route could be:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions.
Attachment of the methoxy group: The methoxy group can be added through methylation reactions.
Formation of the benzaldehyde structure: The final step involves the formation of the benzaldehyde structure, possibly through formylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and imidazole groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy- can have several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy- would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating specific enzymes.
Interaction with receptors: Modulating receptor activity.
Pathway modulation: Influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde derivatives: Compounds with similar benzaldehyde structures but different functional groups.
Imidazole derivatives: Compounds with imidazole rings but different substituents.
Uniqueness
The unique combination of the ethyl-imidazole and methoxy groups in Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy- can result in distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H14N2O2 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
4-(4-ethylimidazol-1-yl)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C13H14N2O2/c1-3-11-7-15(9-14-11)12-5-4-10(8-16)6-13(12)17-2/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
RJWTUFXPOKOMJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN(C=N1)C2=C(C=C(C=C2)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3S,5R,6S)-8-Methyl-3-((3-methylbutanoyl)oxy)-8-azabicyclo[3.2.1]octan-6-yl 4-aminobenzoate sulfate](/img/structure/B12934133.png)
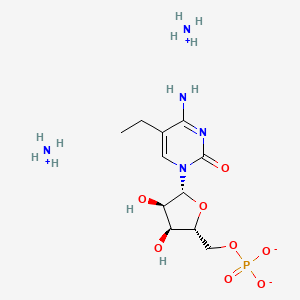
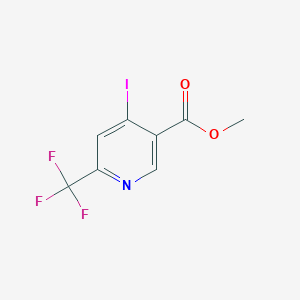
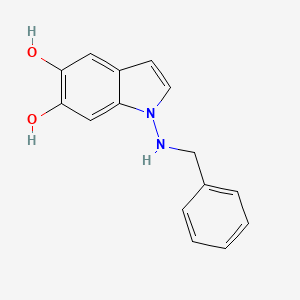
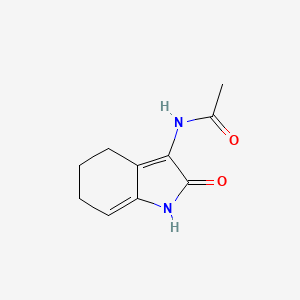
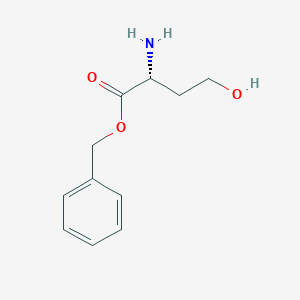
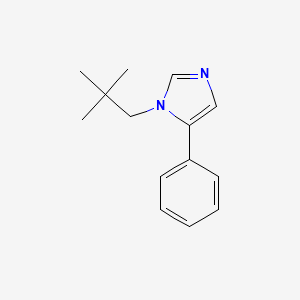

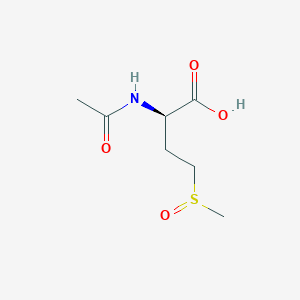
![2-(2-Isobutyl-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-1,3,4-oxadiazole](/img/structure/B12934184.png)

![rel-Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12934193.png)
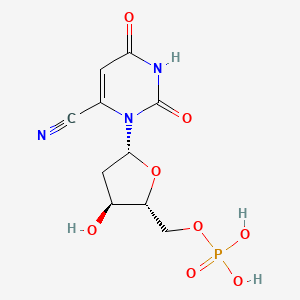
methanol](/img/structure/B12934197.png)
